molecular formula C8H11NO2 B1266040 2-(4-Aminophenoxy)ethanol CAS No. 6421-88-1

2-(4-Aminophenoxy)ethanol

Cat. No. B1266040
CAS RN: 6421-88-1
M. Wt: 153.18 g/mol
InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N
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Description

“2-(4-Aminophenoxy)ethanol” is a chemical compound with the CAS Number: 6421-88-1 . It has a molecular weight of 153.18 and is typically in the form of a powder . The IUPAC name for this compound is 2-(4-aminophenoxy)ethanol .


Synthesis Analysis

The synthesis of a similar compound, ethyl-2-(4-aminophenoxy)acetate, has been reported . This compound was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . The reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .


Molecular Structure Analysis

The molecular formula of “2-(4-Aminophenoxy)ethanol” is C8H11NO2 . The InChI Code for this compound is 1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2 .


Physical And Chemical Properties Analysis

“2-(4-Aminophenoxy)ethanol” is a powder at room temperature . It has a melting point of 73-74 degrees Celsius .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-(4-aminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAKTIYISIAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31886-03-0
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31886-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20214425
Record name 2-(4-Aminophenoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)ethanol

CAS RN

6421-88-1
Record name 4-(2-Hydroxyethoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6421-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.522
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Synthesis routes and methods I

Procedure details

A mixture of 2-(4-nitro-phenoxy)-ethanol (1.0 g, 5.5 mmol), 10% palladium on carbon (110 mg), methanol (40 ml), and ethyl acetate (20 ml) was treated with hydrogen gas (50 psi) on a Parr shaker for 1 hour. The mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure to give 2-(4-amino-phenoxy)-ethanol (820 mg, 99% yield). 1H NMR (DMSO-d6) δ 3.61-3.64 (m, 2H, CH2), 3.80 (t, 2H, J=5.0 Hz CH2), 4.57 (br s, 2H, NH2), 4.74 (t, 1H, J=5.6 Hz, OH), 6.47 (d, 2H, J=8.7 Hz, Ar), 6.62 (d, 2H, J=8.8 Hz, Ar).
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Synthesis routes and methods II

Procedure details

2-(4-Aminophenoxy)ethanol was prepared, using the method described in Example C3, by the reduction of 2-(4-nitrophenoxy)ethanol which was prepared by heating a mixture of 4-chloronitrobenzene, ethylene glycol and sodium carbonate in a sealed vessel (Beil. 6, II, 222).
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Synthesis routes and methods III

Procedure details

A suspension of 2-(4-nitrophenoxy)ethanol (Aldrich) (2 g, 10.9 mmol) and Pd/C (Aldrich, 10%, 0.2 g) in methanol (50 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 1 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 2-(4-amino-phenoxy)-ethanol as a light yellow solid (1.6 g, 96%).
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2 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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